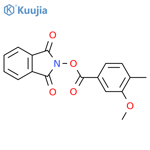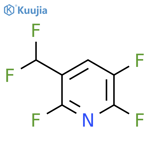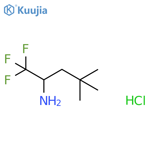Standard Substanzen
Standard Reagents are essential tools for accurate and reliable chemical analysis, research, and quality control processes. These reagents are typically pure or highly purified substances with well-defined properties that are used as a reference point in laboratory procedures. They play a crucial role in calibrating analytical instruments, validating methods, and ensuring consistency across different experiments. Standard reagents can be classified into various categories based on their application, such as biochemical standards, organic standards, and inorganic standards. Each category serves specific purposes, providing researchers with the precise tools necessary for their work. These reagents are supplied in a variety of forms, including solid powders, liquids, and solutions, to meet different experimental requirements. Their purity levels range from 98% up to analytical grade or higher, ensuring minimal impurities that could affect results. In summary, standard reagents are indispensable in maintaining high standards of accuracy and reliability in chemical analysis and research.
Standard reagents are critical components for precise and reliable chemical analysis, research, and quality control procedures. They consist of pure or highly purified substances with well-defined properties used as reference points in laboratory experiments. These reagents ensure accurate measurements by calibrating analytical instruments and validating methods. Classified into categories such as biochemical, organic, and inorganic standards, they are available in various forms like powders, liquids, and solutions, suitable for different applications. High purity levels (98% to analytical grade) guarantee minimal impurities affecting results, making them essential tools in maintaining high analytical standards.

| Struktur | Chemischer Name | CAS | MF |
|---|---|---|---|
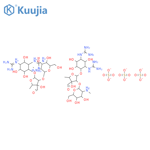 |
Streptomycin sulfate | 3810-74-0 | C42H84N14O36S3 |
 |
(-)-Gallocatechin gallate | 4233-96-9 | C22H18O11 |
 |
Phenyl isothiocyanate | 103-72-0 | C7H5NS |
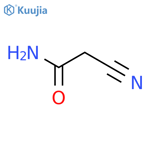 |
2-Cyanoacetamide | 107-91-5 | C3H4N2O |
 |
2-Butoxyethyl acetate | 112-07-2 | C8H16O3 |
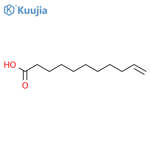 |
10-Undecenoic acid | 112-38-9 | C11H20O2 |
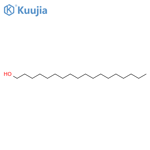 |
1-Octadecanol | 112-92-5 | C18H38O |
 |
Propyl gallate | 121-79-9 | C10H12O5 |
 |
1,4-Naphthoquinone | 130-15-4 | C10H6O2 |
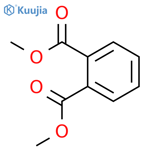 |
Dimethyl phthalate | 131-11-3 | C10H10O4 |
Verwandte Literatur
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
5. Back matter
Empfohlene Lieferanten
-
Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte
